molecular formula C8H8BrNO3 B176800 2-Bromo-1-(4-nitrophenyl)ethanol CAS No. 19922-82-8

2-Bromo-1-(4-nitrophenyl)ethanol

Cat. No.: B176800
CAS No.: 19922-82-8
M. Wt: 246.06 g/mol
InChI Key: LZCQQYQFJPLEBE-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8BrNO3 It is characterized by the presence of a bromine atom, a nitro group, and a hydroxyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-nitrophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 1-(4-nitrophenyl)ethanol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts. For example, recombinant Escherichia coli expressing carbonyl reductase can be used to achieve asymmetric reduction, leading to the formation of the desired compound with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-Bromo-1-(4-nitrophenyl)ethanone.

    Reduction: 2-Bromo-1-(4-aminophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-1-(4-nitrophenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-nitrophenyl)ethanol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the compound. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-aminophenyl)ethanol
  • 2-Bromo-1-(4-methylphenyl)ethanol
  • 2-Bromo-1-(4-chlorophenyl)ethanol

Uniqueness

2-Bromo-1-(4-nitrophenyl)ethanol is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-(4-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCQQYQFJPLEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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